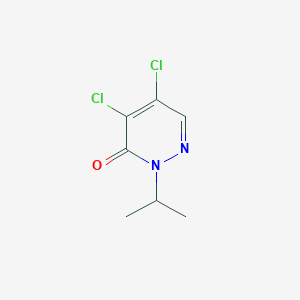

4,5-Dichloro-2-isopropylpyridazin-3(2H)-one

Description

Significance of Pyridazinone Scaffolds in Modern Chemical Research

Pyridazinone scaffolds, which feature a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, are of significant interest in modern chemical research. prepchem.comresearchgate.net Their derivatives are recognized for a wide spectrum of biological activities, making them privileged structures in medicinal chemistry and agrochemistry. chemimpex.com

In the pharmaceutical realm, pyridazinone derivatives have been investigated for numerous therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. chemimpex.comcbijournal.com The versatility of the pyridazinone ring allows for structural modifications that can tune its biological and physicochemical properties, making it an attractive core for drug design.

In agricultural science, many pyridazinone-based compounds have been developed as potent herbicides. chemimpex.comguidechem.com These molecules often act by inhibiting crucial biological pathways in plants, such as photosynthesis, leading to effective weed control and enhanced crop yields. chemimpex.com The stability and efficacy of the pyridazinone core make it a reliable platform for creating new agrochemicals. chemimpex.comresearchgate.net

Structural Characteristics and Chemical Importance of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one

This compound is a derivative of the parent compound 4,5-dichloropyridazin-3(2H)-one. Its structure is defined by the pyridazinone heterocycle with key substituents that dictate its chemical behavior.

Structural Features:

Pyridazinone Core: A six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group, which provides the foundational structure.

Dichloro Substitution: Two chlorine atoms are attached to positions 4 and 5 of the ring. These halogen atoms are crucial functional groups, as they are electron-withdrawing and act as leaving groups in nucleophilic substitution reactions. researchgate.netclockss.org

N-Isopropyl Group: An isopropyl group is attached to the nitrogen atom at position 2. This alkyl group influences the molecule's solubility, steric profile, and electronic properties.

The primary chemical importance of this compound lies in its potential as a versatile synthetic intermediate. researchgate.netresearchgate.net The two chlorine atoms on the pyridazinone ring are reactive sites, particularly susceptible to nucleophilic aromatic substitution. researchgate.netclockss.org Research on analogous compounds, such as 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, has shown that nucleophiles like substituted phenols and mercaptopyrimidines can readily displace these chlorine atoms to form new C-O or C-S bonds. clockss.org The regiochemistry of these substitutions can often be controlled by reaction conditions, allowing for the selective synthesis of different isomers. researchgate.net

Below is a table summarizing the physicochemical properties of the parent scaffold, 4,5-Dichloropyridazin-3(2H)-one.

| Property | Value |

| Molecular Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 164.97 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | 201 - 206 °C |

| CAS Number | 932-22-9 |

Data sourced from references chemimpex.comguidechem.comnih.govsigmaaldrich.comfishersci.ca

Current Research Landscape and Future Trajectories for Dichloroisopropylpyridazinone Derivatives

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the broader research landscape for 4,5-dichloropyridazinone derivatives is vibrant and provides a clear indication of future trajectories.

The current research trend involves using the 4,5-dichloropyridazinone core as a starting material to synthesize libraries of novel compounds. cbijournal.com The primary synthetic strategy is the nucleophilic substitution of the chlorine atoms at the C-4 and C-5 positions. researchgate.netcbijournal.comclockss.org This approach allows for the introduction of a wide variety of functional groups and structural motifs, leading to new molecules with diverse chemical and biological properties. For example, reactions with various amines (aliphatic or cyclic) have been used to create derivatives that have been evaluated for anticancer and antioxidant activities. cbijournal.com

The table below summarizes common nucleophilic substitution reactions performed on the 4,5-dichloropyridazinone ring system, which are directly applicable to the isopropyl derivative.

| Nucleophile | Resulting Functional Group | Potential Application | Reference |

| Phenols | Aryl Ether | Pharmaceutical, Agrochemical | clockss.org |

| Amines | Amino | Pharmaceutical (Anticancer) | cbijournal.com |

| Thiols/Mercaptans | Thioether | Synthetic Intermediate | clockss.org |

| Azides | Azido | Precursor for other heterocycles | researchgate.net |

Future research on this compound and its derivatives will likely follow this established pattern. The compound serves as an ideal scaffold for combinatorial chemistry approaches to generate novel molecular entities. By systematically reacting it with different nucleophiles, researchers can explore the structure-activity relationships of the resulting products. This exploration could lead to the discovery of new lead compounds for drug development or the creation of next-generation herbicides with improved efficacy and environmental profiles. The N-isopropyl group, in particular, may confer unique solubility and bioavailability properties that differentiate its derivatives from other N-substituted analogs, making it a valuable subject for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-propan-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O/c1-4(2)11-7(12)6(9)5(8)3-10-11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYOFMSYTGWWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=C(C=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232630 | |

| Record name | 4,5-Dichloro-2-(1-methylethyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51659-96-2 | |

| Record name | 4,5-Dichloro-2-(1-methylethyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51659-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-(1-methylethyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations of Pyridazinone Derivatives

Retrosynthetic Analysis and Key Precursors for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis suggests two primary disconnection points: the N-isopropyl bond and the C-N and C-C bonds of the pyridazinone ring.

The most logical retrosynthetic approach involves a two-step disconnection. The first disconnection is at the N-isopropyl bond, leading to the precursor 4,5-dichloropyridazin-3(2H)-one and an isopropylating agent. This disconnection is based on the common and generally high-yielding N-alkylation reactions of pyridazinones.

The second key disconnection breaks down the 4,5-dichloropyridazin-3(2H)-one ring itself. A common and efficient method for constructing this core is through the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648). In this case, the key precursor is mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), which already contains the required chlorine atoms at the desired positions. The reaction with a simple hydrazine source, such as hydrazine hydrate (B1144303), would yield the 4,5-dichloropyridazin-3(2H)-one core.

Therefore, the key precursors for the synthesis of this compound are identified as:

Mucochloric acid

Isopropylhydrazine (or hydrazine hydrate followed by isopropylation)

This retrosynthetic strategy is outlined below:

Established Synthetic Routes to Pyridazin-3(2H)-one Core Structures

The pyridazin-3(2H)-one ring is a fundamental heterocyclic scaffold, and numerous methods for its synthesis have been established. These routes often involve cyclization reactions and subsequent functionalization.

Cyclization Reactions and Optimized Pathways

The formation of the pyridazin-3(2H)-one core is typically achieved through the condensation of a γ-ketoacid or a related 1,4-dicarbonyl compound with hydrazine or its derivatives.

One of the most direct and widely used methods for synthesizing 4,5-dihalogenated pyridazin-3(2H)-ones involves the use of mucohalic acids. For instance, the reaction of mucochloric acid with various hydrazines provides a straightforward route to 4,5-dichloropyridazin-3(2H)-one derivatives. An optimized pathway involves refluxing mucochloric acid with a hydrazine derivative in a suitable solvent, such as diluted sulfuric acid, which can be more efficient in terms of reaction time and yield compared to methods using aqueous sodium hydroxide. cbijournal.com

Another classical and versatile approach to the parent pyridazin-3(2H)-one ring involves the reaction of maleic anhydride (B1165640) with hydrazine hydrate. researchgate.net This reaction proceeds through the formation of maleic hydrazide, which can then be further modified. This method is particularly useful for producing pyridazinones that are not substituted at the 4 and 5 positions.

More complex pyridazinone structures can be accessed through multi-step one-pot reactions. For example, the reaction of para-substituted acetophenones with glyoxalic acid, followed by ring closure with hydrazine hydrate, yields substituted pyridazin-3(2H)-one intermediates. nih.gov

Solid-phase synthesis has also been employed for the efficient generation of diverse 4,5-dihydro-3(2H)-pyridazinones. This method utilizes polymer-supported γ-keto-esters prepared from Wang resin, which react with various hydrazines to afford hydrazones. A subsequent cyclization-cleavage approach under mild conditions yields the desired pyridazinones in good yields, making this an attractive method for creating libraries of these compounds for biological screening. nih.gov

Functionalization Strategies on the Pyridazinone Ring System

Once the pyridazinone core is formed, it can be further modified at various positions to introduce different functional groups and modulate its chemical and biological properties.

Halogenation is a key functionalization strategy. The chlorine atoms at the 4 and 5 positions of 4,5-dichloropyridazin-3(2H)-one are introduced from the starting material, mucochloric acid. However, further halogenation at other positions can be achieved using various reagents. For instance, 2-halopyridazin-3(2H)-ones have been used as halogenating agents for other aromatic systems under ambient conditions. researchgate.net The regioselectivity of halogenation on the pyridazinone ring itself can be influenced by the substituents already present on the ring and the reaction conditions. rsc.orgnih.govchemrxiv.org

Nitration is another important functionalization reaction. For example, 4,5-dichloropyridazin-3(2H)-one can be nitrated using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid at elevated temperatures to introduce a nitro group onto the ring. researchgate.net This nitro group can then serve as a handle for further transformations, such as reduction to an amino group, which can be further derivatized.

The pyridazinone ring can also undergo various substitution reactions. The chlorine atoms in 4,5-dichloropyridazin-3(2H)-one are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For example, reactions with amines, phenols, and other nucleophiles can lead to the displacement of one or both chlorine atoms, providing access to a diverse array of substituted pyridazinones. cbijournal.comresearchgate.net

Targeted Synthesis and Derivatization of this compound

The targeted synthesis of this compound builds upon the general principles of pyridazinone synthesis and functionalization, focusing on the specific introduction of the chloro and isopropyl substituents.

Regioselective Halogenation Approaches

In the context of synthesizing this compound, the regioselective introduction of the two chlorine atoms at the C4 and C5 positions is most effectively achieved by starting with a pre-halogenated precursor. The use of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) as the starting material ensures that the chlorine atoms are correctly positioned from the outset of the synthesis. cbijournal.comresearchgate.net The cyclocondensation of mucochloric acid with a suitable hydrazine derivative directly yields the 4,5-dichlorinated pyridazinone core.

Direct regioselective chlorination of an unsubstituted or monosubstituted pyridazin-3(2H)-one at the 4 and 5 positions is a more challenging synthetic problem. The reactivity of the pyridazinone ring towards electrophilic halogenation is influenced by the existing substituents, and achieving dichlorination specifically at the 4 and 5 positions would likely require carefully optimized conditions and might suffer from issues with regioselectivity and over-halogenation. Therefore, the synthetic strategy commencing with mucochloric acid is the preferred and more controlled route.

N-Alkylation and N-Derivatization Reactions

The introduction of the isopropyl group at the N2 position of the pyridazinone ring is a key step in the synthesis of the target molecule. This is typically achieved through an N-alkylation reaction of the 4,5-dichloropyridazin-3(2H)-one precursor.

A common method for N-alkylation involves the reaction of the pyridazinone with an alkylating agent in the presence of a base. For the synthesis of 4,5-dichloro-2-methylpyridazin-3(2H)-one, for example, dimethyl sulfate (B86663) is used as the methylating agent in the presence of sodium hydroxide. nih.gov A similar strategy can be employed for isopropylation, using an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) or another suitable isopropylating agent. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), with a base like potassium carbonate to deprotonate the pyridazinone nitrogen, thereby activating it for nucleophilic attack on the alkylating agent.

The N2 position of the pyridazinone ring can also be functionalized with other groups. For instance, reaction with phenyl chloroformate in the presence of a base leads to the formation of a phenyl carbamate (B1207046) derivative at the N2 position, which can serve as a carbonyl source for further reactions. researchgate.net

Transformations of the Isopropyl and Chloro Moieties

The chemical reactivity of this compound is predominantly centered around the two chlorine atoms attached to the pyridazinone ring. These chloro groups are susceptible to nucleophilic substitution and can participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

The chloro substituents at the C4 and C5 positions of the pyridazinone ring are activated towards nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

In a study on the related compound, 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, it was observed that reactions with various phenols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) led to the selective substitution of one or both chlorine atoms. For instance, the reaction with p-methoxyphenol in the presence of NaH at 0°C resulted in the exclusive formation of the 4-phenoxy substituted product. nih.gov

Similarly, research on 4,5-dichloro-2-cyanopyridazin-3(2H)-one demonstrated that reactions with nucleophiles such as amines and thiols can proceed with a degree of regioselectivity, influenced by the solvent polarity. rsc.org These findings suggest that the chloro moieties on the this compound scaffold can be selectively replaced by a variety of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents, to generate a library of functionalized pyridazinone derivatives.

Table 1: Nucleophilic Substitution Reactions of Dichloropyridazinone Derivatives

| Entry | Dichloropyridazinone Derivative | Nucleophile | Base | Solvent | Product(s) | Yield (%) | Reference |

| 1 | 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-methoxyphenol | NaH | THF | 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | Good | nih.gov |

| 2 | 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | phenol | NaH | THF | 5-chloro-4-phenoxy-2-methyl-6-nitro-2H-pyridazin-3-one and 4-chloro-5-phenoxy-2-methyl-6-nitro-2H-pyridazin-3-one | 56 and 16 | nih.gov |

| 3 | 4,5-dichloro-2-cyanopyridazin-3(2H)-one | aniline | - | cyclohexane | 4-chloro-5-anilino-2-cyanopyridazin-3(2H)-one and 5-chloro-4-anilino-2-cyanopyridazin-3(2H)-one | 58 and 16 | rsc.org |

| 4 | 4,5-dichloro-2-cyanopyridazin-3(2H)-one | aniline | - | water | 4-chloro-5-anilino-2-cyanopyridazin-3(2H)-one | 96 | rsc.org |

Note: The yields and product ratios are as reported in the cited literature for analogous compounds.

Advanced Synthetic Strategies and Catalyst Development for Pyridazinones

The development of advanced synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of complex pyridazinone derivatives. These methods offer a powerful platform for the selective formation of carbon-carbon and carbon-heteroatom bonds at the chlorinated positions of the pyridazinone ring.

Suzuki-Miyaura Coupling: This versatile reaction enables the formation of C-C bonds by coupling the chloropyridazinone with boronic acids or their esters. While specific studies on this compound are limited, research on analogous dichloropyrimidines and dichloropyridines has shown that selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions, including the choice of palladium catalyst, ligand, and base. For instance, the use of Pd(PPh3)4 as a catalyst is common in such transformations. nih.govresearchgate.net

Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups by coupling the chloropyridazinone with an alkene in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netacs.org This reaction is a powerful tool for the synthesis of vinyl-substituted pyridazinones, which can serve as versatile intermediates for further functionalization.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. researchgate.net This reaction involves the coupling of a terminal alkyne with the chloropyridazinone, typically catalyzed by a palladium complex and a copper(I) co-catalyst. This method provides access to a wide range of ethynyl-substituted pyridazinones.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the chloro-positions of the pyridazinone ring. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation, with bulky, electron-rich ligands often providing the best results.

The development of novel catalysts and ligands continues to expand the scope and efficiency of these cross-coupling reactions, enabling the synthesis of increasingly complex and functionally diverse pyridazinone derivatives under milder reaction conditions.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Dihalo-N-Heterocycles

| Reaction Type | Catalyst/Ligand System | Substrate Type | Coupling Partner | Key Features | Representative References |

| Suzuki-Miyaura | Pd(PPh3)4, Pd(OAc)2/Phosphine Ligands | Dichloropyridazines/pyrimidines | Aryl/heteroaryl boronic acids | Formation of C-C bonds, synthesis of biaryl compounds. | researchgate.net |

| Heck | Pd(OAc)2, PdCl2/Phosphine Ligands | Dichloropyridazines | Alkenes | Formation of C-C bonds, synthesis of vinyl-substituted heterocycles. | researchgate.netacs.org |

| Sonogashira | PdCl2(PPh3)2/CuI | Dihalopyridines | Terminal Alkynes | Formation of C-C triple bonds, synthesis of alkynyl-substituted heterocycles. | researchgate.net |

| Buchwald-Hartwig | Pd(OAc)2/Bulky Phosphine Ligands | Dichloropyridines | Primary/Secondary Amines | Formation of C-N bonds, synthesis of amino-substituted heterocycles. |

Note: This table summarizes general conditions and features for cross-coupling reactions on related dihalo-N-heterocycles, which are indicative of the potential for similar transformations on this compound.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Pyridazinone Synthesis

The synthesis of 2-substituted 4,5-dichloropyridazin-3(2H)-ones typically involves a multi-step process. The core pyridazinone ring is generally formed first, followed by the introduction of the substituent at the N-2 position.

The foundational pyridazinone structure, 4,5-dichloropyridazin-3(2H)-one, serves as the key precursor. Its synthesis often begins with the reaction of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) with a hydrazine (B178648) source. This reaction is a classic example of a condensation followed by cyclization to form the heterocyclic ring.

The crucial step for forming the title compound is the N-alkylation of the 4,5-dichloropyridazin-3(2H)-one precursor. This transformation is typically achieved through a nucleophilic substitution mechanism. The reaction can be generalized as follows:

Deprotonation: The pyridazinone ring possesses an acidic proton on the nitrogen atom (N-H). In the presence of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), this proton is abstracted to form a pyridazinone anion. prepchem.com This anion is a potent nucleophile, with the negative charge delocalized over the N-N-C=O system.

Nucleophilic Attack: The generated pyridazinone anion then acts as a nucleophile, attacking an electrophilic isopropyl source, typically 2-bromopropane (B125204) or 2-iodopropane. The attack occurs via an Sₙ2 (Substitution Nucleophilic Bimolecular) pathway, where the nitrogen atom's lone pair forms a new bond with the isopropyl group's secondary carbon, displacing the halide ion (e.g., Br⁻ or I⁻) as a leaving group.

Kinetic and Thermodynamic Studies of Key Chemical Transformations

While specific, detailed kinetic and thermodynamic parameters for the synthesis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one are not extensively published in public literature, the principles of such studies can be applied to understand the reaction's dynamics.

Kinetic Studies: Kinetic analysis of the N-isopropylation step would focus on determining the reaction rate and its dependence on reactant concentrations and temperature. This is typically achieved by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like chromatography (HPLC, GC) or spectroscopy.

Key parameters derived from these studies include:

Rate Constant (k): A proportionality constant that reflects the reaction's intrinsic speed at a given temperature.

Activation Energy (Ea): The minimum energy required for the reaction to occur, determined by measuring the rate constant at various temperatures and applying the Arrhenius equation. A lower activation energy implies a faster reaction.

Thermodynamic Studies: Thermodynamic analysis evaluates the energy changes during the reaction, determining the position of the equilibrium and the spontaneity of the process. The N-alkylation of pyridazinones is generally a thermodynamically favorable process, resulting in a stable product.

Key thermodynamic parameters include:

Gibbs Free Energy (ΔG): Indicates the spontaneity of the reaction. A negative ΔG signifies a spontaneous process that favors product formation.

Enthalpy (ΔH): Represents the heat change of the reaction. The formation of the stable C-N bond typically makes this an exothermic reaction (negative ΔH).

Entropy (ΔS): Measures the change in disorder. The combination of two reactant molecules into one product molecule might suggest a slight decrease in entropy.

| Parameter | Description | Expected Trend for N-Isopropylation |

|---|---|---|

| Rate Law | Relationship between reaction rate and reactant concentrations. | Second-order: Rate = k[Substrate][Alkylating Agent] |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed. | Moderately low, allowing the reaction to proceed at mild temperatures (e.g., 40-60°C). |

| Enthalpy Change (ΔH) | Heat absorbed or released during the reaction. | Exothermic (Negative), due to the formation of a stable N-C bond. |

| Gibbs Free Energy Change (ΔG) | Indicates the spontaneity of the reaction. | Negative, indicating a spontaneous and product-favored reaction. |

Spectroscopic Techniques for Mechanism Elucidation

Spectroscopic analysis is indispensable for confirming the structures of reactants, intermediates, and products, thereby providing strong evidence for a proposed reaction mechanism. nih.govresearchgate.net For the synthesis of this compound, several techniques are crucial. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is one of the most powerful tools for confirming the N-isopropylation. The spectrum of the product would show characteristic signals for the isopropyl group: a septet (one proton, -CH) and a doublet (six protons, -CH₃). The disappearance of the broad singlet corresponding to the acidic N-H proton of the starting material provides clear evidence that the reaction has occurred at the nitrogen position.

¹³C NMR: This technique confirms the presence of all carbon atoms in the molecule. The isopropyl group would show two distinct signals. Furthermore, the chemical shifts of the pyridazinone ring carbons would be altered upon alkylation, providing further structural proof. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. In monitoring the synthesis, the disappearance of the N-H stretching band (typically found around 3200 cm⁻¹) from the starting material, 4,5-dichloropyridazin-3(2H)-one, is a key indicator of a complete reaction. The strong carbonyl (C=O) stretching absorption of the pyridazinone ring, usually around 1670-1680 cm⁻¹, would remain present in the product. sphinxsai.comliberty.edu

Mass Spectrometry (MS): MS provides the molecular weight of the compound. The mass spectrum of the product would show a molecular ion peak (M⁺) corresponding to the exact mass of C₇H₈Cl₂N₂O. The characteristic isotopic pattern for two chlorine atoms (peaks at M, M+2, and M+4) would be a definitive feature for confirming the elemental composition. nih.gov

X-ray Crystallography: For solid, crystalline products, single-crystal X-ray diffraction provides unambiguous structural elucidation. It determines the precise three-dimensional arrangement of atoms and confirms the connectivity, bond lengths, and bond angles, offering definitive proof of the N-2 substitution pattern. nih.gov

| Technique | Key Observation for this compound | Inference |

|---|---|---|

| ¹H NMR | Appearance of a septet (~4.5-5.0 ppm) and a doublet (~1.4-1.6 ppm). Disappearance of N-H signal. | Successful incorporation of the isopropyl group onto the nitrogen atom. |

| ¹³C NMR | Appearance of signals corresponding to isopropyl carbons. Shift in ring carbon signals. | Confirmation of the complete carbon skeleton. |

| IR Spectroscopy | Presence of C=O stretch (~1675 cm⁻¹). Absence of N-H stretch (~3200 cm⁻¹). | Retention of the pyridazinone core and completion of N-alkylation. |

| Mass Spectrometry | Molecular ion peak with isotopic pattern for two chlorine atoms. | Confirmation of molecular formula and elemental composition. |

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one

The electronic structure of this compound is fundamentally defined by the pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This core is further influenced by the presence of strongly electronegative chlorine atoms and an electron-donating isopropyl group.

Density Functional Theory (DFT) calculations performed on the parent compound, 4,5-Dichloropyridazin-3(2H)-one, using the B3LYP/6-31G(d,p) basis set, provide a solid foundation for understanding the bonding within the heterocyclic ring. researchgate.net The pyridazinone ring exhibits a planar geometry, with bond lengths characteristic of a partially aromatic system. The C=O and C=N bonds introduce significant polarity and specific sites for potential molecular interactions. researchgate.net

The addition of the isopropyl group at the N-2 position introduces several key changes:

Inductive Effect: As an alkyl group, the isopropyl substituent acts as an electron-donating group through induction. This effect increases the electron density on the adjacent nitrogen atom (N-2) and, to a lesser extent, throughout the pyridazinone ring.

Steric Hindrance: The bulky nature of the isopropyl group introduces steric hindrance around the N-2 position, which can influence the molecule's conformational preferences and its ability to interact with other molecules at that site.

Table 1: Calculated Bond Lengths and Angles for 4,5-Dichloropyridazin-3(2H)-one (Parent Compound)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | ||

| Cl1-C2 | 1.720 | |

| Cl2-C3 | 1.738 | |

| O1-C1 | 1.218 | |

| N1-N2 | 1.338 | |

| N1-C4 | 1.302 | |

| N2-C1 | 1.401 | |

| C2-C3 | 1.367 | |

| Dihedral Angles (°) | ||

| C4-N1-N2-C1 | 0.0 | |

| N1-N2-C1-C2 | 0.0 | |

| Data derived from studies on the parent compound, 4,5-Dichloropyridazin-3(2H)-one. researchgate.net |

Quantum Chemical Calculations and Molecular Property Predictions

Quantum chemical calculations are instrumental in predicting molecular properties that govern a compound's reactivity and interactions. Key among these are the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

In the MEP map of 4,5-Dichloropyridazin-3(2H)-one, the most negative region is concentrated around the carbonyl oxygen atom (O1), with a calculated potential of -157.689 kJ/mol, making it a primary site for electrophilic attack. researchgate.net The regions around the chlorine atoms and the C-H bond of the ring are less negative or slightly positive. The introduction of the isopropyl group would create a region of neutral or slightly positive potential around its C-H bonds, while slightly increasing the negative potential on the heterocyclic ring due to its electron-donating nature.

Table 2: Calculated Electronic Properties for 4,5-Dichloropyridazin-3(2H)-one (Parent Compound)

| Property | Symbol | Calculated Value | Unit |

| HOMO Energy | EHOMO | -0.281 | eV |

| LUMO Energy | ELUMO | -0.093 | eV |

| Energy Gap | ΔE | 0.188 | eV |

| Electronegativity | χ | 0.187 | |

| Hardness | η | 0.094 | |

| Softness | ζ | 10.638 | |

| Data derived from studies on the parent compound, 4,5-Dichloropyridazin-3(2H)-one, at the B3LYP/6-31G(d,p) level of theory. researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This allows for the exploration of conformational landscapes and provides insights into the molecule's flexibility and dynamic behavior in different environments.

For this compound, the primary source of conformational flexibility is the rotation around the N2-C(isopropyl) single bond. MD simulations would allow for the analysis of:

Rotational Barriers: Calculating the energy barriers associated with the rotation of the isopropyl group. This would identify the most stable (lowest energy) conformations.

Conformational Population: Determining the relative populations of different conformers at a given temperature. The steric bulk of the isopropyl group likely leads to preferred orientations that minimize clashes with the pyridazinone ring, particularly the carbonyl oxygen.

Solvent Effects: Simulating the molecule in various solvents to understand how intermolecular interactions influence its conformational preferences and dynamic behavior.

Such simulations are crucial for understanding how the molecule's three-dimensional shape might change in a biological or chemical system, which can impact its reactivity and interactions with other molecules.

In Silico Reactivity Predictions and Mechanistic Insights

In silico methods can predict the chemical reactivity of this compound and offer insights into potential reaction mechanisms. The dichloropyridazinone scaffold is known to be susceptible to nucleophilic substitution reactions, where the chlorine atoms at the C4 and C5 positions act as leaving groups. researchgate.netresearchgate.net

The reactivity of the molecule can be predicted based on several factors derived from computational studies:

MEP and Atomic Charges: The MEP map and calculated atomic charges can identify the most electrophilic sites on the molecule. The carbon atoms attached to the chlorine atoms (C4 and C5) are expected to be electron-deficient and thus susceptible to attack by nucleophiles. Studies on related N-substituted dichloropyridazinones have explored the regiochemistry of these reactions, noting that the electronic nature of the N-2 substituent can influence whether the C4 or C5 position is more reactive. researchgate.net

Frontier Orbitals: The distribution of the LUMO across the molecule can also pinpoint the most likely sites for nucleophilic attack. The regions of the molecule with the largest LUMO coefficients are the most electrophilic. For the pyridazinone core, significant LUMO density is expected on the C4 and C5 atoms.

Mechanistic Pathways: Computational methods can be used to model the transition states of potential reactions, such as nucleophilic aromatic substitution. By calculating the activation energies for substitution at both the C4 and C5 positions, it is possible to predict which isomer is more likely to form under specific reaction conditions. The steric hindrance from the N-isopropyl group may play a role in directing the incoming nucleophile, potentially favoring attack at the more accessible C5 position.

These predictive models provide a powerful way to guide synthetic efforts and understand the fundamental chemical behavior of this compound without the need for extensive initial experimentation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Design Principles for Pyridazinone-Based Compounds

The design of pyridazinone-based herbicides is guided by several key principles aimed at maximizing their potency and selectivity. A fundamental aspect of their design is the incorporation of a toxophoric N-C=O group, which is a common feature in many PSII-inhibiting herbicides. nih.gov The pyridazinone scaffold serves as a robust framework for orienting the necessary functional groups to effectively bind to the D1 protein within the PSII complex. ucanr.edunih.gov

The general design strategy often involves a three-part structure:

The Pyridazinone Core: This heterocyclic ring is the central scaffold.

Substituents on the Ring: Halogen atoms, particularly chlorine at the 4 and 5 positions, are critical for activity.

The N-substituent: The group attached to the nitrogen atom at the 2-position significantly influences the compound's properties and efficacy.

Bioisosteric replacement is a common strategy in the design of these compounds, where one functional group is replaced by another with similar physical or chemical properties to enhance activity or modify selectivity. nih.gov

Correlation of Structural Modifications with Biological Activities (Non-Clinical)

Systematic modifications of the 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one structure have provided valuable insights into the structure-activity relationship.

Influence of the N-2 Substituent:

The nature of the substituent at the N-2 position of the pyridazinone ring plays a pivotal role in determining the herbicidal potency. Studies on related 4,5-dichloropyridazinone analogs have shown that the size and lipophilicity of the alkyl group at this position are critical. While specific data for the isopropyl group is part of the broader understanding, the general trend indicates that small to medium-sized alkyl groups tend to confer good herbicidal activity. For instance, the crystal structure of the closely related 4,5-dichloro-2-methylpyridazin-3(2H)-one has been reported, providing a basis for understanding the spatial arrangement of substituents. nih.gov The lipophilicity of the N-substituent affects the compound's ability to penetrate the plant cuticle and reach its target site within the chloroplast.

| N-2 Substituent | Relative Herbicidal Activity (Inferred) | Key Observations |

| Methyl | Active | Serves as a baseline for small alkyl groups. |

| Isopropyl | Potentially Optimal | The branched nature may enhance binding affinity. |

| Larger Alkyls | Decreased Activity | Steric hindrance can negatively impact binding to the D1 protein. |

Role of the 4,5-Dichloro Substituents:

The presence of chlorine atoms at the 4 and 5 positions of the pyridazinone ring is a hallmark of many potent PSII-inhibiting herbicides. These electronegative groups contribute to the electronic properties of the molecule, which are essential for its interaction with the binding niche on the D1 protein. nih.gov SAR studies on various dihalopyridazinones have consistently demonstrated that the 4,5-dichloro substitution pattern is highly favorable for herbicidal activity. elsevierpure.comnih.gov

| Position 4 Substituent | Position 5 Substituent | Relative Herbicidal Activity (Inferred) |

| Chloro | Chloro | High |

| Bromo | Bromo | Moderate to High |

| Fluoro | Fluoro | Variable |

| Hydrogen | Hydrogen | Low to Inactive |

3D-QSAR Modeling for Pyridazinone Analogs

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the structural requirements for the herbicidal activity of pyridazinone analogs. These models provide a quantitative correlation between the steric and electrostatic fields of the molecules and their biological activity. ias.ac.in

For PSII inhibitors, 3D-QSAR studies have revealed that:

Steric Fields: The size and shape of the molecule are critical. Bulky substituents at certain positions can be detrimental to activity due to steric clashes within the binding pocket of the D1 protein. The contour maps generated from these models often indicate favorable and unfavorable regions for steric bulk.

Electrostatic Fields: The electronic properties of the substituents significantly influence binding. Regions of positive and negative electrostatic potential that are favorable for interaction with the D1 protein can be identified, guiding the design of more potent analogs.

Ligand-Based and Structure-Based Drug Design Approaches (for specific enzyme targets, non-clinical)

The development of potent pyridazinone herbicides has been significantly advanced by both ligand-based and structure-based design strategies, primarily targeting the D1 protein of photosystem II.

Ligand-Based Design:

In the absence of a high-resolution crystal structure of the target protein with the bound herbicide, ligand-based methods are employed. These approaches rely on the knowledge of a set of active and inactive molecules to derive a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. For pyridazinone herbicides, a typical pharmacophore would include features corresponding to the key interactions within the D1 protein binding site.

Structure-Based Design:

With the availability of crystal structures of the PSII complex from various organisms, structure-based design has become a powerful tool. Molecular docking studies are used to predict the binding orientation and affinity of pyridazinone derivatives within the QB binding pocket of the D1 protein. nih.govnih.gov These studies have shown that pyridazinone herbicides interact with key amino acid residues such as serine, histidine, and phenylalanine in the D1 protein. nih.gov

The design of novel analogs of this compound can be guided by these computational models to optimize interactions with the D1 protein, potentially leading to herbicides with improved efficacy and selectivity.

Advanced Analytical and Spectroscopic Characterization Methodologies

Single-Crystal X-ray Diffraction for Absolute Structure Determination

The crystal structure of 4,5-dichloropyridazin-3-(2H)-one was determined to be in the monoclinic space group P21/c. The unit cell parameters reveal the precise dimensions of the repeating unit within the crystal lattice. Such data is fundamental for understanding intermolecular interactions, such as hydrogen bonding and stacking, which influence the macroscopic properties of the compound.

| Parameter | Value for 4,5-dichloropyridazin-3-(2H)-one |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.22 (1) |

| b (Å) | 9.08 (2) |

| c (Å) | 12.97 (3) |

| β (°) | 100.47 (2) |

| Volume (ų) | 606.03(2) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.808 |

High-Resolution Mass Spectrometry in Pyridazinone Characterization

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one, HRMS would provide the exact mass of the molecular ion, confirming its chemical formula.

The fragmentation pattern in mass spectrometry is highly dependent on the structure of the molecule. For pyridazinone derivatives, common fragmentation pathways involve the cleavage of the heterocyclic ring and the loss of substituents. In the case of this compound, characteristic fragmentation would likely involve the loss of the isopropyl group, chlorine atoms, and potentially the carbonyl group. The resulting fragment ions provide a fingerprint that can be used to identify the compound and distinguish it from its isomers. While specific experimental HRMS data for this compound is not detailed in the provided search results, general fragmentation patterns for pyridazines have been studied and would be applicable.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative methods for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of the atoms.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning all proton and carbon signals unambiguously. These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.

For the isopropyl group, the ¹H NMR spectrum would be expected to show a septet for the methine proton and a doublet for the two methyl groups. The chemical shifts of these signals would be influenced by the neighboring nitrogen atom of the pyridazinone ring. The pyridazinone ring itself has one proton, which would appear as a singlet.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the two chlorinated carbons of the pyridazinone ring, and the carbons of the isopropyl group. The chemical shifts provide insight into the electronic environment of each carbon atom. For the parent compound, 4,5-dichloro-3(2H)-pyridazinone, the following ¹³C NMR signals have been reported in DMSO-d6:

| Carbon Atom | Chemical Shift (δ, ppm) for 4,5-dichloro-3(2H)-pyridazinone |

|---|---|

| C=O | ~164.0 |

| C4 | ~130.5 |

| C5 | ~134.7 |

| C6 | ~139.0 |

For this compound, additional signals for the isopropyl group would be expected, and the chemical shifts of the pyridazinone ring carbons would be influenced by the N-alkylation.

Vibrational Spectroscopy (FT-IR, Raman) and UV-Vis Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. The spectra are characterized by absorption or scattering bands corresponding to specific vibrational modes.

For this compound, the FT-IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands would include C-Cl stretching, C-N stretching, and vibrations associated with the isopropyl group. Raman spectroscopy would provide complementary information, particularly for non-polar bonds.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyridazinone derivatives typically exhibit absorption bands in the UV region due to π-π* and n-π* transitions of the conjugated system. The position and intensity of these absorption bands are sensitive to the substituents on the pyridazinone ring and the solvent used.

Chromatographic Methods for Isomer Separation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation of isomers and the assessment of the purity of this compound.

Reversed-phase HPLC with a C18 column is a common method for the analysis of pyridazinone derivatives. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be optimized to achieve good separation of the target compound from any impurities or byproducts. A gradient elution may be employed to separate compounds with a wider range of polarities.

For compounds with chiral centers, chiral HPLC is necessary to separate enantiomers. Different chiral stationary phases (CSPs) can be screened to find the optimal conditions for enantiomeric resolution. The separation of enantiomers is crucial in pharmaceutical applications, as different enantiomers can have different biological activities.

Purity assessment is typically performed using HPLC with a UV detector. The peak area of the main compound relative to the total area of all peaks gives an indication of its purity. This is a critical step in quality control to ensure the compound meets the required specifications.

Biological Activity and Molecular Mechanisms Excluding Clinical Human Data

Pyridazinone-Based Enzyme Inhibition Studies (In Vitro)

The structural features of the pyridazinone ring have been exploited to design inhibitors for several key enzyme families implicated in a range of pathological conditions.

Cyclooxygenase (COX) is a critical enzyme in the prostaglandin (B15479496) biosynthesis pathway and exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily associated with inflammation. The development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.

Several series of pyridazinone derivatives have been synthesized and evaluated as COX-2 inhibitors. Studies have shown that specific substitutions on the pyridazinone scaffold can lead to potent and selective inhibition of COX-2 over COX-1. For instance, new pyrazole–pyridazine (B1198779) hybrids have been designed where trimethoxy derivatives demonstrated higher COX-2 inhibitory action than the reference drug celecoxib (B62257), with IC50 values of 1.50 µM and 1.15 µM. awsjournal.org Another study reported pyridazine-based compounds with significant COX-2 inhibition, with IC50 values as low as 15.50 nM, which was better than celecoxib (IC50 = 17.79 nM). researchgate.net These compounds often feature aryl or heteroaryl substitutions that are believed to fit into the larger active site of the COX-2 enzyme. Molecular modeling studies suggest that these derivatives can establish key interactions with residues like Arg513 and Tyr385 within the COX-2 active site. New pyridazinone derivatives have shown strong COX-2 inhibition with IC50 values of 0.77 µM and selectivity indices (SI) of 16.70, positioning them as promising leads for safer anti-inflammatory agents. rsc.org

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyridazinone Derivatives

| Compound Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Pyridazinone Derivative 5a | 12.87 | 0.77 | 16.70 | rsc.org |

| Pyridazinone Derivative 5f | 25.29 | 1.89 | 13.38 | rsc.org |

| Pyrazole-Pyridazine Hybrid 5f | - | 1.50 | - | awsjournal.org |

| Pyrazole-Pyridazine Hybrid 6f | - | 1.15 | - | awsjournal.org |

| Thiazolidinone-Pyridazine 9a | - | 0.0155 | - | researchgate.net |

| Celecoxib (Reference) | 12.96 | 0.35 | 37.03 | rsc.org |

| Indomethacin (Reference) | 0.21 | 0.42 | 0.50 | rsc.org |

Acetylcholinesterase (AChE) is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The pyridazinone nucleus has been incorporated into various molecular designs to target this enzyme.

In vitro evaluations using the Ellman's method have shown that certain 6-substituted-3(2H)-pyridazinone derivatives exhibit moderate inhibitory effects on both AChE and butyrylcholinesterase (BChE). researchgate.net One study identified a 2,6-disubstituted pyridazinone derivative, compound 17e, which displayed high AChE inhibitory activity and selectivity over BChE. nih.gov Docking studies suggest these compounds may interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme simultaneously. nih.gov Another series of 3-amino-6-phenylpyridazines was synthesized, with compound 3y emerging as a highly potent AChE inhibitor with an IC50 of 0.12 µM. medchemexpress.cn Furthermore, novel 3(2H)pyridazinone-triazole derivatives have been synthesized, showing Ki values against AChE ranging from 2.35 to 5.15 µM. acs.org

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Pyridazinone Derivatives

| Compound Series | Inhibitory Value (Ki or IC50) | Enzyme | Reference |

|---|---|---|---|

| 3-Amino-6-phenylpyridazine (3y) | 0.12 µM (IC50) | AChE (electric eel) | medchemexpress.cn |

| Pyridazinone-Triazole Derivative (6d) | 2.35 ± 0.18 µM (Ki) | AChE | acs.org |

| 6-Substituted-3(2H)-pyridazinone (VI2a) | 25.02% inhibition at 100 µg/ml | AChE | researchgate.net |

| 6-Substituted-3(2H)-pyridazinone (VI2a) | 51.70% inhibition at 100 µg/ml | BChE | researchgate.net |

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent diabetic complications. Inhibiting aldose reductase is therefore a therapeutic target for preventing such complications.

Several classes of pyridazinone derivatives have been investigated for their ability to inhibit aldose reductase. Tricyclic pyridazinones have been synthesized and tested in vitro, with the most effective compounds showing IC50 values in the range of 6.44 to 12.6 µM and demonstrating significant specificity for aldose reductase over related oxidoreductases. nih.govuniversityofgalway.ie In another study, a series of diaryl pyridazinones substituted with a carboxylic acid function was evaluated, and an N-acetic acid derivative (3c) with a chlorine atom on a phenyl ring was found to be the most active, with an IC50 value of 1.2 x 10⁻⁵ M (12 µM). researchgate.net Molecular docking studies predict that these inhibitors can form hydrogen bonds and hydrophobic interactions with key residues like Tyr48, His110, and Trp111 in the enzyme's active site. mdpi.com

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cAMP and cGMP. Specific PDE isoforms are targets for various diseases; for example, PDE3 inhibitors are used for congestive heart failure, while PDE4 inhibitors are targeted for inflammatory diseases like asthma and COPD.

Pyridazinone derivatives have been identified as potent inhibitors of several PDE isoforms. nih.gov Structure-activity relationship studies of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones revealed that the pyridazinone lactam functionality is critical for PDE3-inhibitory activity. ucanr.edu A separate work described pyridazinone derivatives bearing an indole (B1671886) moiety as potential PDE4 inhibitors. One compound, functionalized with a 5-methoxyindole (B15748) moiety, exhibited an IC50 of 251 ± 18 nM against PDE4B and showed a better selectivity profile for the PDE4B isoform compared to the reference compound roflumilast. nih.gov These findings highlight the potential of the pyridazinone scaffold in developing selective PDE inhibitors. nih.gov

The versatility of the pyridazinone scaffold extends to the inhibition of various protein kinases and other enzymes.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. researchgate.net An imidazo[1,2-b]pyridazine (B131497) derivative, TAK-593, was found to potently and selectively inhibit kinases from the VEGFR and PDGFR families, with an equilibrium dissociation constant (Ki*) of less than 25 pM for VEGFR2. ucanr.edu Pyridazinone-based diarylurea derivatives have also shown remarkable VEGFR-2 inhibitory activity, with IC50 values as low as 60.70 nM.

DYRK1A and GSK3: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase-3 (GSK3) are implicated in various cellular processes. Aminopyrazine and related pyridazine compounds have been reported to stimulate β-cell proliferation through the combined inhibition of DYRK1A and GSK3β. universityofgalway.ie

Cdc7 Kinase: Cell division cycle 7 (Cdc7) kinase is a key regulator of the initiation of DNA replication. Pyrrolopyridinones, a class of compounds structurally related to pyridazinones, have been identified as potent ATP mimetic inhibitors of Cdc7, with Ki values as low as 0.5 nM. researchgate.net

Protoporphyrinogen Oxidase (PPO): PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) in plants, making it a target for herbicides. nih.gov Recently, a series of novel pyridazinone-based compounds were identified as PPO inhibitors. One derivative exhibited a robust inhibition constant (Ki) of 0.0338 µM against Nicotiana tabacum PPO (NtPPO). nih.gov

Antimicrobial Activity and Mechanistic Insights (Antibacterial, Antifungal)

In addition to enzyme inhibition, pyridazinone derivatives have been investigated for their antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.

Studies have demonstrated that pyridazinone derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. A novel series of pyridazinone derivatives showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the range of 3.74–8.92 µM. medchemexpress.com Another study found that certain pyridazinone-based diarylurea derivatives were effective against Staphylococcus aureus (MIC = 16 µg/mL), while others showed significant antifungal activity against Candida albicans (MIC = 16 µg/mL).

The mechanism of action can be influenced by the specific substitutions on the pyridazinone core. For instance, modifying the side chain at the C-5 position of 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones was found to be critical for antibacterial activity against Klebsiella pneumoniae. A derivative with a simplified C12 lipid chain retained potent activity (MIC = 2 µg/mL), suggesting that lipophilicity plays a key role in its antibacterial effect.

Table 3: In Vitro Antimicrobial Activity (MIC) of Pyridazinone Derivatives

| Compound Type | Microorganism | MIC Value | Reference |

|---|---|---|---|

| Pyridazinone Derivative 13 | A. baumannii | 3.74 µM | medchemexpress.com |

| Pyridazinone Derivative 13 | P. aeruginosa | 7.48 µM | medchemexpress.com |

| Pyridazinone Derivative 7 | S. aureus (MRSA) | 7.8 µM | medchemexpress.com |

| 2-(Pyrimidinyl)pyridazinone 20 | K. pneumoniae | 2 µg/mL | |

| Diarylurea Pyridazinone 10h | S. aureus | 16 µg/mL | |

| Diarylurea Pyridazinone 8g | C. albicans | 16 µg/mL |

Agrochemical Activity and Mode of Action (Herbicide, Acaricide, Insecticide)

The primary mode of action for many pyridazinone herbicides is the inhibition of photosynthesis. cambridge.orgnih.govias.ac.in They are also recognized for their ability to interfere with carotenoid biosynthesis, which is crucial for protecting chlorophyll from photooxidation. ucanr.educambridge.orgnih.govpressbooks.pubnih.gov The herbicidal efficacy of pyridazinones is influenced by the specific substitutions on the pyridazinone ring, which can affect their uptake, translocation, and interaction with the target sites within the plant. cambridge.orgnih.gov Some pyridazinone herbicides are applied to the soil and are taken up by the roots, while others can be applied post-emergence. ucanr.edu The symptoms of their herbicidal action often include bleaching of the foliage, followed by necrosis and plant death. ucanr.edu

Table 1: Summary of Agrochemical Activities of Pyridazinone Herbicides

| Activity | Target Organisms | General Mode of Action |

| Herbicidal | Broadleaf and some grass weeds | Inhibition of photosynthesis, Interference with carotenoid biosynthesis |

| Acaricidal | Not widely documented | Information not available |

| Insecticidal | Not widely documented | Information not available |

A significant mode of action for many pyridazinone herbicides is the inhibition of carotenoid biosynthesis. ucanr.educambridge.orgnih.govpressbooks.pubnih.gov Carotenoids are essential pigments in plants that serve two primary functions: light harvesting and photoprotection. By quenching triplet chlorophyll and scavenging reactive oxygen species, carotenoids prevent the photooxidative destruction of chlorophyll and other cellular components.

Pyridazinone herbicides, such as norflurazon, are known to inhibit the enzyme phytoene (B131915) desaturase (PDS). ucanr.edupressbooks.pub This enzyme catalyzes a critical step in the carotenoid biosynthetic pathway, specifically the desaturation of phytoene. Inhibition of PDS leads to the accumulation of phytoene and a deficiency of colored carotenoids like β-carotene. cambridge.org Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by high-intensity light, a process known as photobleaching. cambridge.orgpressbooks.pub This leads to the characteristic white or bleached appearance of treated plants. ucanr.edu The loss of chlorophyll ultimately halts photosynthesis, leading to the death of the plant. pressbooks.pub

Pyridazinone herbicides are potent inhibitors of photosynthetic electron transport. lsuagcenter.comnih.govias.ac.inucanr.edu The process of photosynthesis involves a series of redox reactions that transfer electrons from water to NADP+, a process that is coupled to the generation of ATP. This electron transport chain is located in the thylakoid membranes of chloroplasts and involves two photosystems: photosystem II (PSII) and photosystem I (PSI).

Many pyridazinone herbicides act by blocking electron flow at the level of PSII. nih.govias.ac.inias.ac.in They bind to the D1 protein of the PSII complex, specifically at the QB-binding niche. lsuagcenter.comucanr.educambridge.org This binding event prevents the native plastoquinone (B1678516) molecule from docking and accepting electrons from the primary quinone acceptor, QA. As a result, the electron transport chain is interrupted, leading to a cessation of CO2 fixation and ATP synthesis. lsuagcenter.com The blockage of electron flow also leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, contributing to the rapid herbicidal effect. ucanr.educambridge.org The inhibitory potency of different pyridazinone derivatives on photosynthetic electron transport can vary depending on their chemical structure. ias.ac.in

In addition to their direct effects on photosynthesis and carotenoid biosynthesis, some pyridazinone herbicides can also interfere with the normal development of chloroplasts. cambridge.orgcambridge.orgresearchgate.net Chloroplasts are the organelles responsible for photosynthesis, and their proper formation and maturation are essential for plant viability.

Molecular Docking and Binding Interaction Analysis with Biological Targets

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). This approach is valuable in herbicide research for understanding the molecular basis of action and for designing new, more effective compounds. amazonaws.comresearchgate.netnih.govbenthamscience.commdpi.com

For pyridazinone herbicides that inhibit photosystem II, molecular docking can be used to model their interaction with the D1 protein. These studies can reveal the specific amino acid residues in the binding pocket that are important for herbicide binding. The binding of pyridazinone herbicides to the D1 protein is a competitive process with the native plastoquinone. cambridge.org Docking simulations can help to elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the high binding affinity of these herbicides.

In the context of carotenoid biosynthesis inhibition, molecular docking can be employed to study the interaction of pyridazinone herbicides with the enzyme phytoene desaturase. By understanding how these herbicides fit into the active site of the enzyme, researchers can gain insights into the mechanism of inhibition and potentially design new inhibitors with improved efficacy.

Table 2: Potential Molecular Interactions of Pyridazinone Herbicides with Biological Targets

| Biological Target | Potential Interacting Residues | Type of Interaction |

| D1 Protein (PSII) | Serine, Histidine, Phenylalanine | Hydrogen bonding, π-π stacking |

| Phytoene Desaturase | Not specifically identified | Competitive inhibition |

Cellular Assays for Investigating Specific Biological Responses (e.g., cell line studies for pathway modulation, not efficacy)

Cellular assays provide a controlled system to investigate the specific biological responses of plant cells to herbicides, allowing for the elucidation of their mode of action at the cellular and molecular level. For pyridazinone herbicides, various cellular assays can be employed to study their effects on pathway modulation.

For instance, isolated chloroplasts or thylakoid membranes can be used to directly measure the inhibition of photosynthetic electron transport. nih.govias.ac.in By monitoring oxygen evolution or chlorophyll fluorescence, researchers can quantify the inhibitory potency of the herbicide and pinpoint its site of action within the electron transport chain.

To study the interference with carotenoid biosynthesis, plant cell suspension cultures can be treated with the herbicide. Subsequent analysis of pigment content by techniques such as high-performance liquid chromatography (HPLC) can reveal the accumulation of carotenoid precursors like phytoene and a decrease in the levels of colored carotenoids. cambridge.orgnih.govnih.gov

Furthermore, studies on algal systems, such as Chlorella, can provide valuable insights into the effects of pyridazinone herbicides on photosynthesis and cell growth. nih.govias.ac.in These single-celled organisms offer a simplified model to study the primary effects of the herbicide in the absence of the complexities of a whole plant.

Environmental Fate and Degradation Pathways if Applicable to Compound Use

Photolytic Degradation Kinetics and Products

Specific experimental data on the photolytic degradation kinetics and the resulting products for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one are not available in the public scientific literature.

Generally, the photodecomposition of herbicides can occur in the atmosphere, on soil surfaces, and in water, representing a potential pathway for their dissipation in the environment. The rate of such degradation is influenced by the wavelength and intensity of light. For many chlorinated organic compounds, photolysis can lead to the cleavage of carbon-chlorine bonds, potentially forming less chlorinated intermediates or other transformation products. However, without specific studies on this compound, its photostability and the identity of its photoproducts remain undetermined.

Biodegradation Mechanisms in Environmental Matrices

Detailed studies on the biodegradation mechanisms of this compound in environmental matrices like soil and water have not been identified in the available literature.

Biodegradation, driven by microorganisms such as bacteria and fungi, is a critical process in the breakdown of many herbicides. ucanr.eduk-state.edu The chemical structure of a pesticide is a key determinant of its susceptibility to microbial degradation. ucanr.edu Microorganisms can utilize herbicides as a source of carbon and energy, or they can co-metabolize them in the presence of other substrates. Common enzymatic reactions involved in the breakdown of chlorinated organic compounds include dechlorination, oxidation, and hydrolysis. researchgate.netmdpi.com The persistence of pyridazinone-based herbicides can vary significantly depending on the specific substitutions on the pyridazinone ring and the environmental conditions.

Chemical Stability and Hydrolysis Pathways

Specific data concerning the chemical stability and hydrolysis pathways of this compound are not documented in the reviewed scientific sources.

Hydrolysis is an abiotic degradation process that can be significant for some pesticides, particularly in aqueous environments. The rate of hydrolysis is often dependent on pH and temperature. For compounds with halogen substituents on a heterocyclic ring, hydrolysis can lead to the replacement of the halogen with a hydroxyl group. The stability of the pyridazinone ring itself to hydrolytic cleavage is also a factor. Without empirical data, the half-life of this compound with respect to hydrolysis and the nature of its hydrolysis products are unknown.

Potential Applications Beyond Human Clinical Use

Advanced Agrochemical Formulations and Target Specificity

The pyridazinone nucleus is a well-established scaffold in agrochemical research, particularly in the development of herbicides. scholarsresearchlibrary.comresearchgate.net Derivatives of 4,5-dichloropyridazin-3(2H)-one are noted for their potent herbicidal properties, functioning as essential active ingredients in selective herbicide formulations. chemimpex.com This selectivity allows for effective weed management in various crops, thereby enhancing agricultural productivity. chemimpex.com

The mechanism of action for many pyridazinone herbicides involves the inhibition of specific plant growth pathways. chemimpex.com Research on various α,α,α-trifluoro-m-tolyl pyridazinone derivatives has demonstrated significant "bleaching activities," which is characteristic of herbicides that interfere with carotenoid biosynthesis. nih.gov This disruption leads to the photooxidative destruction of chlorophyll (B73375), resulting in the characteristic white appearance of treated plants. The target specificity of these compounds allows them to control unwanted plant growth while minimizing impact on the desired crops, a crucial aspect of modern sustainable farming practices. chemimpex.com

The development of advanced agrochemical formulations relies on active ingredients that are stable, effective, and possess a favorable environmental profile. chemimpex.com Chlorinated pyridazinones are valued for these characteristics, which can lead to improved formulations with potentially lower environmental impact compared to some traditional herbicides. chemimpex.com The structural modifications on the pyridazinone ring, such as the addition of the isopropyl group at the N-2 position, are a key strategy in the ongoing search for novel herbicides with enhanced efficacy and a broader spectrum of weed control. acs.org

Table 1: Herbicidal Activity of Selected Pyridazinone Derivatives

| Compound Class | Target Weeds | Observed Effect | Reference |

| α,α,α-trifluoro-m-tolyl pyridazinones | Barnyardgrass, Rape | Bleaching activities, Herbicidal at 300 g/ha | nih.gov |

| 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (Chloridazon) | Broadleaf weeds in beet cultivation | Selective herbicide | scholarsresearchlibrary.comsarpublication.com |

| 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | General unwanted plant growth | Effective herbicide, Fungicidal properties | chemimpex.com |

Chemical Reagents and Intermediates in Complex Organic Synthesis

The 4,5-dichloro-pyridazin-3(2H)-one core is a versatile building block in organic chemistry, serving as a key intermediate in the synthesis of a wide array of more complex molecules. chemimpex.comresearchgate.net The two chlorine atoms on the pyridazine (B1198779) ring are reactive sites, susceptible to nucleophilic substitution, which allows for the strategic introduction of various functional groups. researchgate.netresearchgate.net This reactivity makes compounds like 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one valuable precursors for creating new derivatives with specific chemical and biological properties. researchgate.net

In synthetic chemistry, these compounds are employed in the creation of pharmaceuticals and other agrochemicals. chemimpex.comchemimpex.com For instance, the functionalization of 4,5-dichloropyridazin-3(2H)-one is a key step in producing a range of 4-chloro-5-substituted-6-nitropyridazin-3(2H)-ones, which are themselves intermediates for further chemical transformations. researchgate.net The regiochemistry of these substitution reactions can be controlled, allowing chemists to selectively target either the C-4 or C-5 position. researchgate.net

A notable example of its application is in the synthesis of a key intermediate for Resmetirom, a thyroid hormone receptor agonist. The process involves creating 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one, highlighting the utility of the isopropyl-substituted pyridazinone structure in pharmaceutical development. googleapis.com The stability and predictable reactivity of the pyridazinone ring make it a reliable scaffold for constructing complex molecular architectures. nih.govbiomedpharmajournal.org

Table 2: Synthetic Applications of Dichloropyridazinone Intermediates

| Starting Material | Reagents | Product Type | Application | Reference |

| 4,5-dichloropyridazin-3(2H)-one | Potassium nitrate (B79036), Sulfuric acid | 4,5-dichloro-6-nitropyridazin-3(2H)-one | Intermediate for functionalized pyridazinones | researchgate.net |

| 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one | Phenols, Base | Diphenoxy derivatives | Synthesis of heterocyclic compounds | researchgate.net |

| 4-(6-chloro-5-isopropylpyridazin-3-yloxy)-3,5-dichlorobenzenamine | Acetic Anhydride (B1165640) | N-acetylated derivative | Key intermediate for Resmetirom synthesis | googleapis.com |

| 4,5-dihydropyridazinone derivatives | Copper(II) chloride or Manganese dioxide | Pyridazinones with indole (B1671886) moiety | Synthesis of potential PDE4 inhibitors | nih.gov |

Applications in Materials Science

The utility of the pyridazinone scaffold extends into materials science, where its derivatives are being explored for the development of functional materials, particularly as highly effective corrosion inhibitors. chemimpex.comchemimpex.combohrium.com The protection of metals, such as mild steel, from corrosion in acidic environments is a significant industrial challenge. bohrium.com Heterocyclic compounds containing nitrogen atoms, like pyridazinones, have emerged as a promising solution. researchgate.netekb.eg

The mechanism of corrosion inhibition involves the adsorption of the pyridazinone molecules onto the metal surface. ekb.egaspur.rs The nitrogen heteroatoms in the ring structure possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms, forming a stable, protective film. ekb.egnih.gov This film acts as a barrier, isolating the metal from the corrosive medium. aspur.rs Studies have shown that pyridazinone derivatives can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.com